![molecular formula C14H19ClN2O B11715639 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride CAS No. 949904-53-4](/img/structure/B11715639.png)
3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R,3r,5S)-8-azabicyclo[321]octan-3-yl)benzamide hydrochloride is a chemical compound with a complex bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride involves multiple steps. One common method includes the reaction of 8-azabicyclo[3.2.1]octane with benzoyl chloride under controlled conditions to form the benzamide derivative. The hydrochloride salt is then obtained by treating the benzamide with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- rel-(1R,3r,5S)-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride
Uniqueness
3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride is unique due to its specific bicyclic structure and the presence of the benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
949904-53-4 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
3-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c15-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)16-12;/h1-3,6,11-13,16H,4-5,7-8H2,(H2,15,17);1H/t11?,12-,13+; |
Clave InChI |
IHUYPMPKCRJVHO-XCJHQLQTSA-N |
SMILES isomérico |
C1C[C@H]2CC(C[C@@H]1N2)C3=CC(=CC=C3)C(=O)N.Cl |
SMILES canónico |
C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)

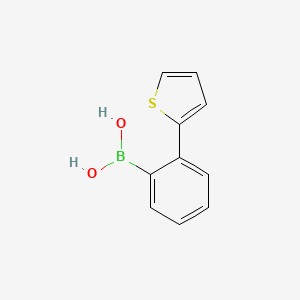

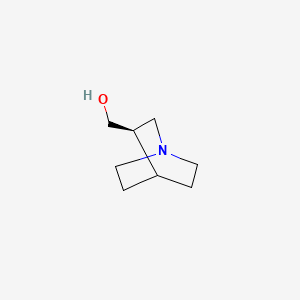

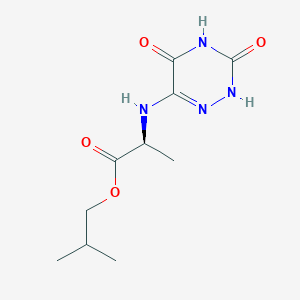
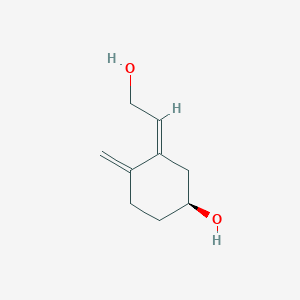
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
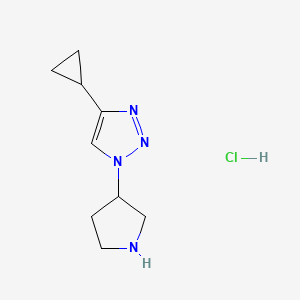
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
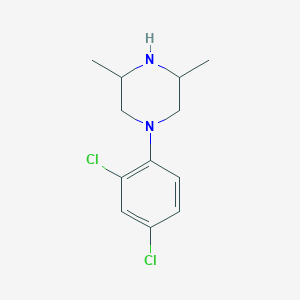
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)

